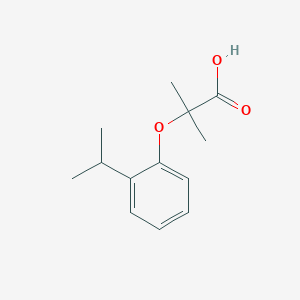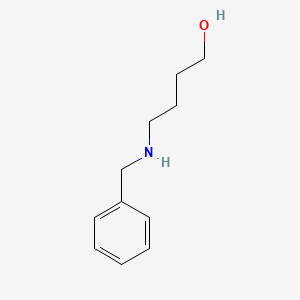
4-Benzylamino-1-butanol
概要
説明
4-Benzylamino-1-butanol is a chemical compound that is part of a broader class of molecules known as alcohols, which have been explored as bio-derived alternatives or blending agents for conventional petroleum-derived fuels. The compound is structurally related to butanol isomers, which are of interest in the context of bio-butanol fuel production and combustion chemistry .
Synthesis Analysis
The synthesis of compounds structurally related to 4-Benzylamino-1-butanol has been reported in various studies. For instance, a CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates has been carried out in the presence of DBU, leading to substituted 5-vinylideneoxazolidin-2-ones, which is a process that can be applied to CO2 recycling and fixation of atmospheric CO2 . Additionally, a palladium-mediated approach has been used to synthesize 4-N-arylamino-1-butanols from peroxidic tetrahydrofuran and primary aromatic amines, suggesting a free-radical sequence mechanism . Another novel palladium-catalyzed reaction involving tetrahydrofuran ring-opening has been reported for the formation of 4-N-Arylamino-1-butanol derivatives from aromatic nitro compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Benzylamino-1-butanol has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the synthesis of butyl and glycosyl (2-arylamino-4,4-dimethyl-6-oxocyclohex-1-ene)carbodithioates and their possible cyclization to 2-thioxo-6,7-dihydro-1H-benzo[d][1,3]thiazin-5(2H)-one derivatives has been characterized by spectral data and confirmed by X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of 4-Benzylamino-1-butanol and related compounds has been explored in various contexts. For instance, the reaction of primary aromatic amines with peroxidic tetrahydrofuran in the presence of hydrogen and a palladium catalyst leads to the formation of 4-N-arylamino-1-butanols . Similarly, the reaction of aromatic nitro compounds with polymethylhydrosiloxane and potassium fluoride in the presence of hydrogen peroxide and a palladium catalyst results in the synthesis of 4-N-arylamino-1-butanol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of butanol isomers, which are structurally related to 4-Benzylamino-1-butanol, have been studied in detail. A comprehensive chemical kinetic model has been developed to describe the unique oxidation features of linear and branched alcohols, including 1-butanol, and to elucidate the dominant reaction pathways at various pressures and temperatures . The electrochemical properties of related compounds, such as 2,5-bis(alkyl/arylamino)1,4-benzoquinones, have also been investigated, revealing insights into the influence of substituents on the nitrogen atom on redox behavior .
科学的研究の応用
Synthesis and Antibiotic Agents
- A study by Lattmann et al. (1999) explored the synthesis of a combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones, including 4-benzylamino-2(5H)-furanone, showing promising antibiotic activity against Staphylococcus aureus (Lattmann, Billington, & Langley, 1999).
Novel Synthesis Routes
- Moran and Kenny (2012) reported a novel palladium-catalyized tetrahydrofuran ring-opening reaction for the production of 4-N-Arylamino-1-butanol derivatives, offering a new synthesis route for these compounds (Moran & Kenny, 2012).
Isomerization Studies
- Brown and Paddon-Row (1967) investigated the equilibrium and isomerization of 4-benzylamino-1-thia-2,3,5,7-tetra-azaindenes, providing insights into the chemical behavior and stability of these compounds under different conditions (Brown & Paddon-Row, 1967).
Enaminone Anticonvulsant Activity
- Scott et al. (1993) examined methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, a potent anticonvulsant enaminone, in a study that expands the understanding of the anticonvulsant properties and structure-activity correlations of these compounds (Scott et al., 1993).
Reagent in Chemical Analysis
- Duhamel and Plaquevent (1993) demonstrated the use of 4-Phenylbenzylidene benzylamine, closely related to 4-Benzylamino-1-butanol, as a reagent for the titration of lithium alkyls and metal amides, highlighting its utility in analytical chemistry (Duhamel & Plaquevent, 1993).
Biotechnological Production
- Lee et al. (2008) explored the biotechnological production of butanol, including variants like 4-Benzylamino-1-butanol, by Clostridia, a study significant for understanding the microbial synthesis and potential industrial applications of such compounds (Lee et al., 2008).
Phosphodiesterase Inhibition
- Watanabe et al. (1998) synthesized various 4-benzylamino-1-chloro-6-substituted phthalazines, including compounds related to 4-Benzylamino-1-butanol, and evaluated their inhibitory activity on phosphodiesterase 5, which is relevant for understanding their potential therapeutic applications (Watanabe et al., 1998).
Chemical Structure-Activity Relationships
- Guo et al. (1993) studied the structure-activity relationships of arylalkyl isothiocyanates, which include compounds structurally similar to 4-Benzylamino-1-butanol, for their effects on xenobiotic-metabolizing enzymes, contributing to the broader understanding of the biological activities of these compounds (Guo et al., 1993).
Safety And Hazards
特性
IUPAC Name |
4-(benzylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-9-5-4-8-12-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRCGOVPZJPRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365162 | |
| Record name | 4-Benzylamino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylamino-1-butanol | |
CAS RN |
59578-63-1 | |
| Record name | 4-[(Phenylmethyl)amino]-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59578-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzylamino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzylamino-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)



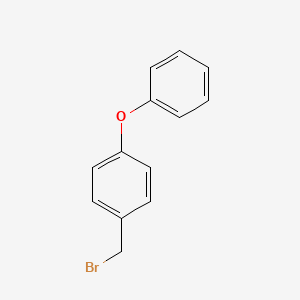
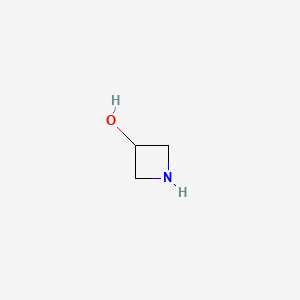
![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

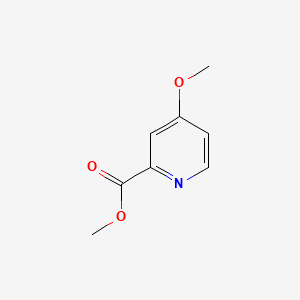
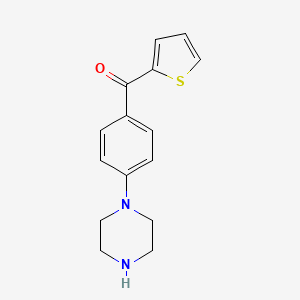
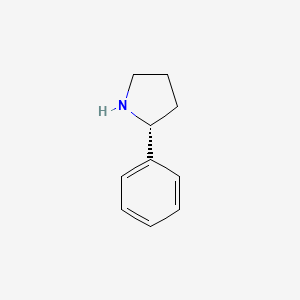
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

